(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid

描述

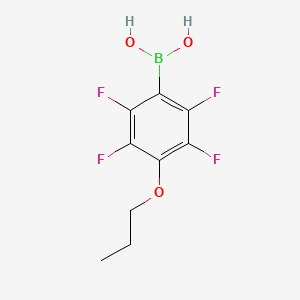

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H9BF4O3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with four fluorine atoms and a propoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2,3,5,6-tetrafluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Grignard reactions followed by boronation and hydrolysis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time .

化学反应分析

Types of Reactions

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Chemistry

In chemistry, (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology and Medicine

Industry

In the industrial sector, this compound is used as an intermediate in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of high-performance materials .

作用机制

The primary mechanism of action for (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst .

相似化合物的比较

Similar Compounds

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a propoxy group.

4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid: Similar structure with an isopropoxy group.

Uniqueness

The propoxy group in (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid provides unique steric and electronic properties, making it particularly effective in certain cross-coupling reactions. Its fluorinated phenyl ring also enhances the stability and reactivity of the compound compared to non-fluorinated analogs .

生物活性

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and biotechnology due to its unique chemical properties and biological efficacy.

- Molecular Formula : C11H10B F4O2

- Molecular Weight : 280.00 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

Boronic acids, including this compound, exhibit various biological activities such as antibacterial, anticancer, and enzyme inhibition properties. The following sections detail specific activities observed in research studies.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. In vitro studies have shown effectiveness against common bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.50 mg/mL |

| Staphylococcus aureus | 8.00 mg/mL |

These findings suggest that the compound may be a viable candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this boronic acid has been evaluated through cytotoxicity assays on various cancer cell lines. Notably, it exhibited a high cytotoxic effect against MCF-7 breast cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 25.00 ± 1.00 |

The data indicate that this compound could be further explored for its therapeutic applications in oncology.

Enzyme Inhibition

The compound also shows promising enzyme inhibition activities:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results highlight its potential as an inhibitor in various biochemical pathways relevant to diseases such as Alzheimer's and other neurodegenerative conditions.

Case Studies and Research Findings

- Study on Antioxidant Activity : A recent study assessed the antioxidant capacity of the compound using several assays including DPPH and ABTS radical scavenging methods. The compound demonstrated significant antioxidant activity with IC50 values of 0.14 ± 0.01 µg/mL for DPPH.

- Histological Evaluation : In vivo studies involving histological assessments on rat organs indicated no significant toxic effects from the compound at therapeutic doses, suggesting a favorable safety profile for further development.

- Synthesis and Characterization : The synthesis of this compound has been documented alongside its characterization through NMR and mass spectrometry techniques to confirm structural integrity and purity.

属性

IUPAC Name |

(2,3,5,6-tetrafluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c1-2-3-17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h15-16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDYYTHVGIJBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584710 | |

| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-71-2 | |

| Record name | B-(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。